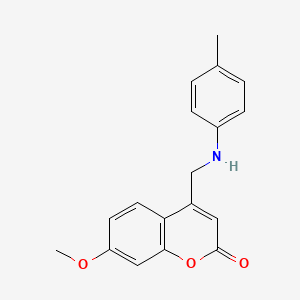

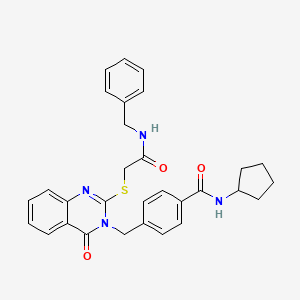

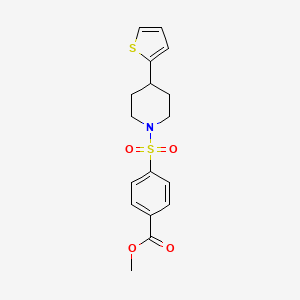

7-methoxy-4-((p-tolylamino)methyl)-2H-chromen-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

7-methoxy-4-((p-tolylamino)methyl)-2H-chromen-2-one is a derivative of coumarin . Coumarins, or benzopyran-2-ones, are a group of naturally occurring lactones first derived from Tonka beans in 1820 . They are valuable kinds of oxygen-containing heterocycles widely found in nature and have been routinely employed as herbal medicines since early ages .

Synthesis Analysis

The synthesis of coumarin derivatives has been considered for many organic and pharmaceutical chemists due to their highly valuable biological and pharmaceutical properties . The synthesis methods of coumarin systems have been carried out in the classical and non-classical conditions, particularly under green conditions such as using green solvent, catalyst, and other procedures .Molecular Structure Analysis

Coumarins are a group of nature-occurring lactones . More than 1300 coumarin derivatives have been identified, which are mainly obtained from the secondary metabolite in green plants, fungi, and bacteria . Many synthetic coumarins with a type of pharmacophoric groups at C-3, C-4, and C-7 positions have been intensively screened for different biological properties .Chemical Reactions Analysis

In an interesting procedure, the reaction of epichlorohydrin with 7-hydroxy-4-methyl-2H-chromen-2-one under reflux conditions yielded 4-methyl-7-(oxiran-2-ylmethoxy)-2H-chromen-2-one . Then the reaction of this compound with various azoles led to a series of coumarin-derived azolyl ethanols .科学的研究の応用

Fluorescent Probe for Enzymes

This compound is used as a fluorescent probe for many serine proteases . It is particularly useful in trace enzyme detection, providing a valuable tool for biological and medical research .

Laser Dye

The compound is suitable for use as a laser dye . Its unique optical properties make it an excellent candidate for use in laser systems, contributing to the development of more efficient and versatile laser technologies .

Analytical Chemistry

In analytical chemistry, it is used as a matrix for the analysis of monosulfated disaccharides . It can also form a co-matrix with 6-azido-2-thiothymine for the analysis of neutral and sialylated tri- and tetrasaccharides .

Enzyme Substrate

The compound is used to prepare new AMC-based fluorescent substrates for cysteine aminopeptidase . This application is crucial in enzyme identification and can be used as a reference compound .

Antimicrobial Activity

Some derivatives of this compound have shown significant inhibitory activity against the growth of tested bacterial strains . A few of these derivatives are found to be potent antimicrobial agents .

Molecular Modeling

The compound and its derivatives have been used in molecular modeling studies . For example, docking simulations of the most active eight piperazine chromen-2-one derivatives towards the oxidoreductase enzyme showed that the enzyme–inhibitor complex was stabilized by hydrophobic interactions .

Anticancer Research

Coumarins, including this compound, have been shown to exhibit remarkable anti-tumorial effects . This makes them an area of interest in cancer research .

Anti-inflammatory Research

Similar to its anticancer properties, coumarins have also been found to have anti-inflammatory effects . This opens up potential applications in the treatment of inflammatory diseases .

作用機序

Target of Action

It’s known that coumarin derivatives, to which this compound belongs, have been tested for their antimicrobial, anti-inflammatory, and antiviral activities . They are also known to inhibit bacterial DNA gyrase , which is an essential enzyme involved in DNA replication.

Mode of Action

Coumarin derivatives are known to interact with their targets, causing changes that lead to their antimicrobial, anti-inflammatory, and antiviral effects . For instance, some coumarin derivatives are potent inhibitors of bacterial DNA gyrase , preventing the supercoiling of bacterial DNA, which is a crucial step in DNA replication.

Biochemical Pathways

Given the known effects of coumarin derivatives, it can be inferred that the compound may affect pathways related to inflammation, viral replication, and bacterial dna replication .

Result of Action

Based on the known effects of coumarin derivatives, it can be inferred that the compound may exert significant inhibitory activity against the growth of certain bacterial strains .

将来の方向性

The future directions in the research of coumarin derivatives like 7-methoxy-4-((p-tolylamino)methyl)-2H-chromen-2-one could involve further exploration of their synthesis methods, especially under green conditions . Additionally, more research could be conducted to investigate their diverse biological properties and potential applications in medicine .

特性

IUPAC Name |

7-methoxy-4-[(4-methylanilino)methyl]chromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO3/c1-12-3-5-14(6-4-12)19-11-13-9-18(20)22-17-10-15(21-2)7-8-16(13)17/h3-10,19H,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOFCUSPPJHGIHO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NCC2=CC(=O)OC3=C2C=CC(=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-methoxy-4-{[(4-methylphenyl)amino]methyl}-2H-chromen-2-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Fluoro-2-azabicyclo[2.1.1]hexane;hydrochloride](/img/structure/B2953409.png)

![1'-Allylspiro[[1,3]dioxane-2,3'-indolin]-2'-one](/img/structure/B2953422.png)

![7-[4-(3-cyclohexylpropanoyl)piperazin-1-yl]-3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2953423.png)

![1-acetyl-N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2953431.png)